molecular formula C27H28N2OS B11483231 2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole

2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole

Cat. No.: B11483231
M. Wt: 428.6 g/mol
InChI Key: UPQKQVYZTNTSRH-UHFFFAOYSA-N
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Description

2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group, a methyl group, and a propan-2-yl group attached to a benzyl sulfanyl moiety, along with two phenyl groups attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyl Sulfanyl Intermediate: The benzyl sulfanyl intermediate can be synthesized by reacting 4-methoxy-2-methyl-5-(propan-2-yl)benzyl chloride with sodium sulfide under basic conditions.

    Imidazole Ring Formation: The benzyl sulfanyl intermediate is then reacted with benzil and ammonium acetate in the presence of acetic acid to form the imidazole ring.

    Final Product Formation: The final product, this compound, is obtained after purification and characterization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study the biological pathways and mechanisms involving imidazole derivatives.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole Sulfide: A similar compound with a benzimidazole core, used as a proton pump inhibitor.

    Methoxyeugenol: A compound with a methoxy group and similar structural features.

Uniqueness

2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring and the presence of the benzyl sulfanyl moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other imidazole derivatives.

Properties

Molecular Formula

C27H28N2OS

Molecular Weight

428.6 g/mol

IUPAC Name

2-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C27H28N2OS/c1-18(2)23-16-22(19(3)15-24(23)30-4)17-31-27-28-25(20-11-7-5-8-12-20)26(29-27)21-13-9-6-10-14-21/h5-16,18H,17H2,1-4H3,(H,28,29)

InChI Key

UPQKQVYZTNTSRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)C)OC

Origin of Product

United States

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